molecular formula C9H16O2 B14473517 non-5-enoic acid CAS No. 65541-05-1

non-5-enoic acid

Cat. No.: B14473517
CAS No.: 65541-05-1
M. Wt: 156.22 g/mol
InChI Key: XEJITOJPSFRBPN-UHFFFAOYSA-N
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Description

Non-5-enoic acid (systematic name: this compound) is a monounsaturated carboxylic acid with a nine-carbon chain (C₉H₁₆O₂) featuring a double bond at the fifth carbon position. Structurally, it is represented as CH₃(CH₂)₃CH=CH(CH₂)₂COOH.

Properties

CAS No.

65541-05-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-5-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h4-5H,2-3,6-8H2,1H3,(H,10,11)

InChI Key

XEJITOJPSFRBPN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of non-5-enoyl chloride, which is prepared by reacting this compound with thionyl chloride (SOCl2). The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Another method involves the oxidation of non-5-enol, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . This process converts the alcohol group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of non-5-ynoic acid. This process uses a palladium catalyst under mild hydrogen pressure to selectively reduce the triple bond to a double bond, forming this compound . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Non-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Non-5-enoic acid can be compared to structurally and functionally related compounds, including nonanoic acid (C9:0), non-4-enoic acid, and 5-oxo-non-8-enoic acid (CAS 32764-92-4). Below is a detailed analysis:

Structural Analogs
Compound Molecular Formula Functional Groups Key Properties
This compound C₉H₁₆O₂ Carboxylic acid, alkene (C5) Likely liquid at RT; moderate acidity
Nonanoic acid C₉H₁₈O₂ Carboxylic acid (saturated) Solid (mp 12.5°C); higher melting point
Non-4-enoic acid C₉H₁₆O₂ Carboxylic acid, alkene (C4) Lower viscosity due to cis/trans isomerism
5-Oxo-non-8-enoic acid C₉H₁₄O₃ Carboxylic acid, ketone (C5), alkene (C8) Higher polarity due to oxo group

Key Differences :

  • Saturation vs. Unsaturation: Nonanoic acid (saturated) has a higher melting point than this compound due to stronger van der Waals forces.
  • Double Bond Position: Non-4-enoic acid’s double bond at C4 may lead to different stereochemical outcomes in reactions (e.g., hydrogenation or oxidation) compared to this compound.
  • Functional Group Diversity: 5-Oxo-non-8-enoic acid exhibits ketone reactivity (e.g., nucleophilic additions) absent in this compound, making it more versatile in synthesis .
Functional Analogs
  • Hex-5-enoic Acid Ethyl Ester (CAS 5451-09-2): A six-carbon analog with an ester group. While shorter in chain length, it shares similar alkene-related reactivity (e.g., polymerization susceptibility) .
  • 5-Aminolevulinic Acid (CAS 106-60-5): A biochemically relevant compound with an amino and ketone group. Unlike this compound, it participates in heme biosynthesis .
Industrial Relevance
  • This compound’s unsaturated structure may enhance its utility in lubricant formulations or bio-based polymers, where flexibility from double bonds is advantageous.

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